![molecular formula C13H10N4O4S B12561158 3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid CAS No. 143543-71-9](/img/structure/B12561158.png)
3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a hydrazinylidene group, and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions to form sulfonate esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alcohols and amines are used in the presence of a base like triethylamine.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Sulfonate esters and amides.
Aplicaciones Científicas De Investigación
3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as dyes and catalysts.
Mecanismo De Acción
The mechanism of action of 3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole-2-carboxaldehyde: A simpler imidazole derivative with similar reactivity but lacking the hydrazinylidene and sulfonic acid groups.
4-Oxo-4H-chromene-2-sulfonic acid: Contains a sulfonic acid group and a chromene ring, but lacks the imidazole and hydrazinylidene groups.
2-(1H-Imidazol-2-yl)hydrazine: Contains the imidazole and hydrazine groups but lacks the naphthalene and sulfonic acid components.
Uniqueness
3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the imidazole ring, hydrazinylidene group, and sulfonic acid group allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications .
Propiedades
Número CAS |
143543-71-9 |
|---|---|
Fórmula molecular |
C13H10N4O4S |
Peso molecular |
318.31 g/mol |
Nombre IUPAC |
4-hydroxy-3-(1H-imidazol-2-yldiazenyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C13H10N4O4S/c18-12-9-4-2-1-3-8(9)7-10(22(19,20)21)11(12)16-17-13-14-5-6-15-13/h1-7,18H,(H,14,15)(H,19,20,21) |
Clave InChI |
IODXVJVQIIOQRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2O)N=NC3=NC=CN3)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


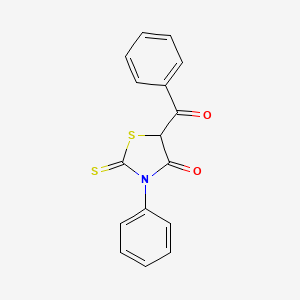
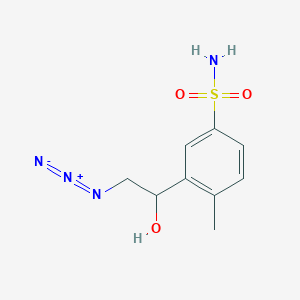
![1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene](/img/structure/B12561098.png)
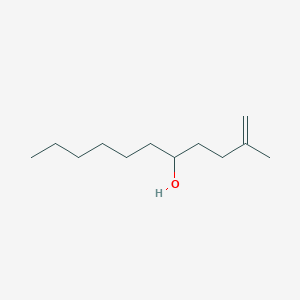
![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
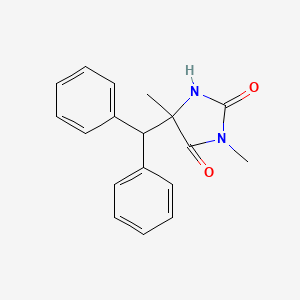
![2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate](/img/structure/B12561116.png)
![(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol](/img/structure/B12561127.png)

![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)

![2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B12561152.png)
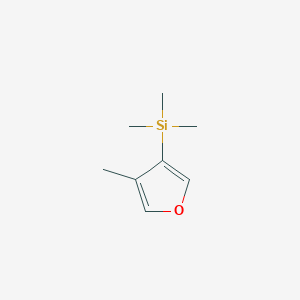
![[3-(4-Aminophenoxy)phenyl]methanol](/img/structure/B12561164.png)
